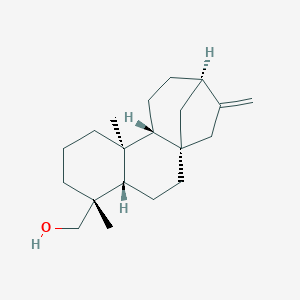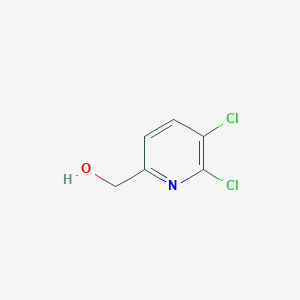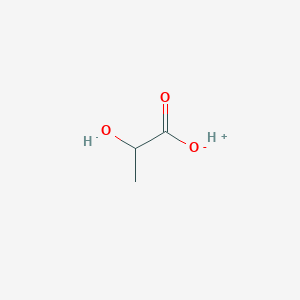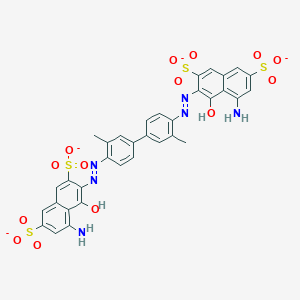
1-(2,4-Difluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2,4-Difluorophenyl)pyrrolidine and related compounds involves various chemical strategies. For example, the Suzuki cross-coupling reaction has been used to synthesize 2-(2,4-Difluorophenyl)pyridine, a related compound, in yields over 90% by reacting 2-bromo(or chloro)pyridine with 2,4-difluorophenylboronic acid in the presence of a Pd(OAc)2/PPh3 catalyst system (Ding Yuqiang, 2011).
Molecular Structure Analysis
Molecular structure determination techniques such as FT-IR, NMR, and X-ray diffraction analysis play a critical role in characterizing the structure of compounds like 1-(2,4-Difluorophenyl)pyrrolidine. A detailed study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, which shares structural similarities with 1-(2,4-Difluorophenyl)pyrrolidine, utilized these methods to confirm its structure and performed DFT studies to understand its physicochemical properties (N. Yang et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-Difluorophenyl)pyrrolidine and its derivatives are diverse. For instance, the acylation of pyrrolidine-2,4-diones, which can be related to the functional group manipulation in 1-(2,4-Difluorophenyl)pyrrolidine, was studied, showcasing the formation of 3-acyltetramic acids through a series of reactions in the presence of Lewis acids (Raymond C. F. Jones et al., 1990).
Physical Properties Analysis
The physical properties of 1-(2,4-Difluorophenyl)pyrrolidine and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various conditions and potential applications. Studies on similar compounds provide insight into these aspects, with detailed characterizations including solubility in different solvents, thermal properties, and crystallographic analysis to reveal their molecular geometry and interactions (Xiaolong Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-(2,4-Difluorophenyl)pyrrolidine, including reactivity, stability, and chemical interactions with various reagents, are fundamental for its application in synthetic chemistry and material science. Research on similar fluorinated compounds and their reactions offers insights into the reactivity patterns, mechanisms, and potential applications of 1-(2,4-Difluorophenyl)pyrrolidine (T. Keumi et al., 1988).
Wissenschaftliche Forschungsanwendungen
- Application : Pyrrolidine is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .
- Results : Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVQHODWFJESQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627197 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)pyrrolidine | |
CAS RN |
1334499-91-0 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)






![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)